molecular formula C15H14O2 B188070 Methyl diphenylacetate CAS No. 3469-00-9

Methyl diphenylacetate

Cat. No.: B188070
CAS No.: 3469-00-9
M. Wt: 226.27 g/mol
InChI Key: AORIUCNKPVHMTN-UHFFFAOYSA-N
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Description

Methyl diphenylacetate is an organic compound with the molecular formula C15H14O2. It is a methyl ester derivative of diphenylacetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. It appears as a white to light yellow crystalline powder and is soluble in methanol .

Scientific Research Applications

Methyl diphenylacetate has several applications in scientific research:

Safety and Hazards

Methyl diphenylacetate should be handled with care. It is advised to avoid breathing its vapors, mist, or gas, and ensure adequate ventilation during its use . Contact with skin, eyes, or clothing should be avoided, and in case of contact, the affected area should be washed off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl diphenylacetate can be synthesized through the esterification of diphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl diphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions. Its solubility in methanol and crystalline nature also distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORIUCNKPVHMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188239
Record name Methyl diphenylacetate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3469-00-9
Record name Methyl α-phenylbenzeneacetate
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Record name Methyl diphenylacetate
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Record name Methyl diphenylacetate
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Record name Methyl diphenylacetate
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Record name METHYL DIPHENYLACETATE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,2-diphenylacetic acid (1 gram, 1 equiv) in dry MeOH (50 mL) was added sulfuric acid (0.4 mL) dropwise and heated to reflux. Stirring was then continued for 3 hours. The reaction mixture was then cooled and poured into saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic fractions were dried over Na2SO4, filtered, and concentrated under reduced pressure to yield an oil (1.0 g, 93%) that was not further purified.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods II

Procedure details

To a 500 mL three-opening flask were added 2,2-diphenylacetic acid (20 g, 94 mmol) and 200 mL dichloromethane. After stirring, 1 mL DMF was added. To the mixture was slowly added oxalyl chloride (13.16 g, 104 mmol) dropwisely in an ice bath. The reaction was conducted at 25° C. After the completion of reaction, the mixture was evaporated under reduced pressure to remove oxalyl chloride. To the reaction flask were slowly added dichloromethane (100 mL) and anhydrous methanol (3.61 g, 113 mmol) dropwisely under cooling in an ice bath respectively. The reaction was conducted at 25° C. After the completion of reaction, the reaction solution was washed with a saturated aqueous NaCl solution. The organic phase was dried over sodium sulfate, and filtered by suction. The filtrate was evaporated to dryness to produce methyl 2,2-diphenylacetate (21 g) in a yield of 98.7%.
[Compound]
Name
three-opening
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.16 g
Type
reactant
Reaction Step Two
Quantity
3.61 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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